
4-(Fluoroethynyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Fluoroethynyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a fluoroethynyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoroethynyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-fluorophenol with acetylene in the presence of a base, such as potassium hydroxide, under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Fluoroethynyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The fluoroethynyl group can be reduced to form fluoroethyl derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of fluoroethyl derivatives.
Substitution: Formation of nitro or halogenated phenol derivatives.
Applications De Recherche Scientifique
4-(Fluoroethynyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced properties.
Mécanisme D'action
The mechanism of action of 4-(Fluoroethynyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, influencing their function. The fluoroethynyl group can participate in covalent bonding with nucleophilic sites, leading to modifications in the target molecules. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
4-Fluorophenol: Similar structure but lacks the ethynyl group.
4-Ethynylphenol: Similar structure but lacks the fluorine atom.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a fluoroethynyl group.
Uniqueness: 4-(Fluoroethynyl)phenol is unique due to the presence of both the fluoro and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other phenol derivatives, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
919790-48-0 |
|---|---|
Formule moléculaire |
C8H5FO |
Poids moléculaire |
136.12 g/mol |
Nom IUPAC |
4-(2-fluoroethynyl)phenol |
InChI |
InChI=1S/C8H5FO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H |
Clé InChI |
IJVPSQWLTZSWJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CF)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


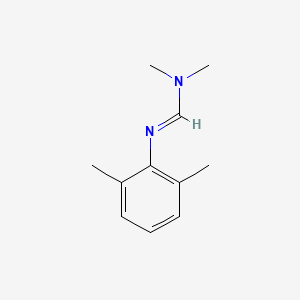
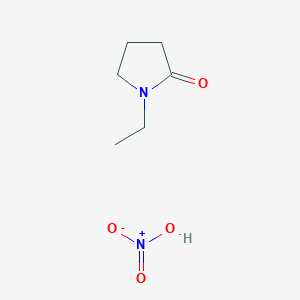
![4-[1-Amino-2-(4-fluorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14178646.png)
![2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14178651.png)
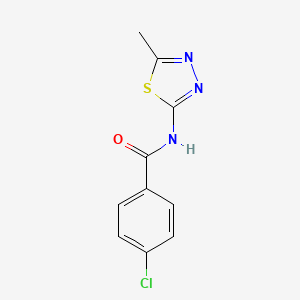
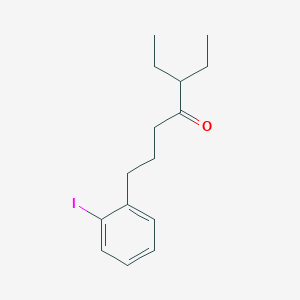
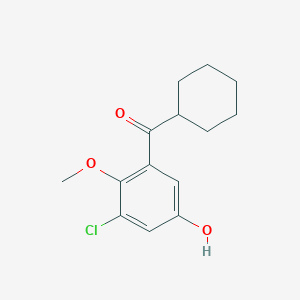
![(5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione](/img/structure/B14178686.png)

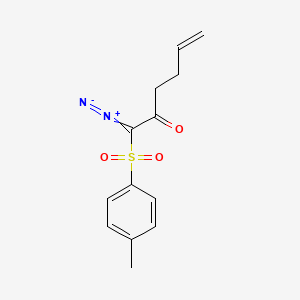

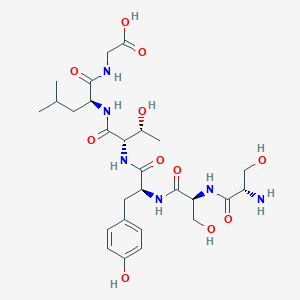
![tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane](/img/structure/B14178706.png)
![Urea, N-butyl-N'-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14178708.png)
